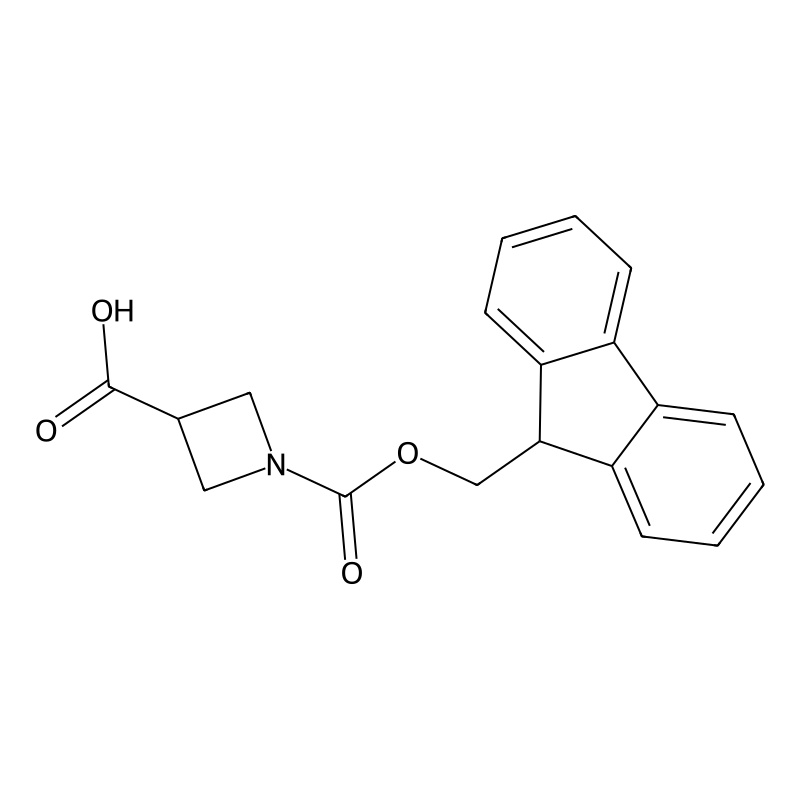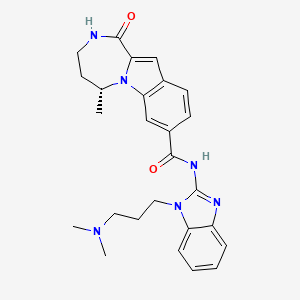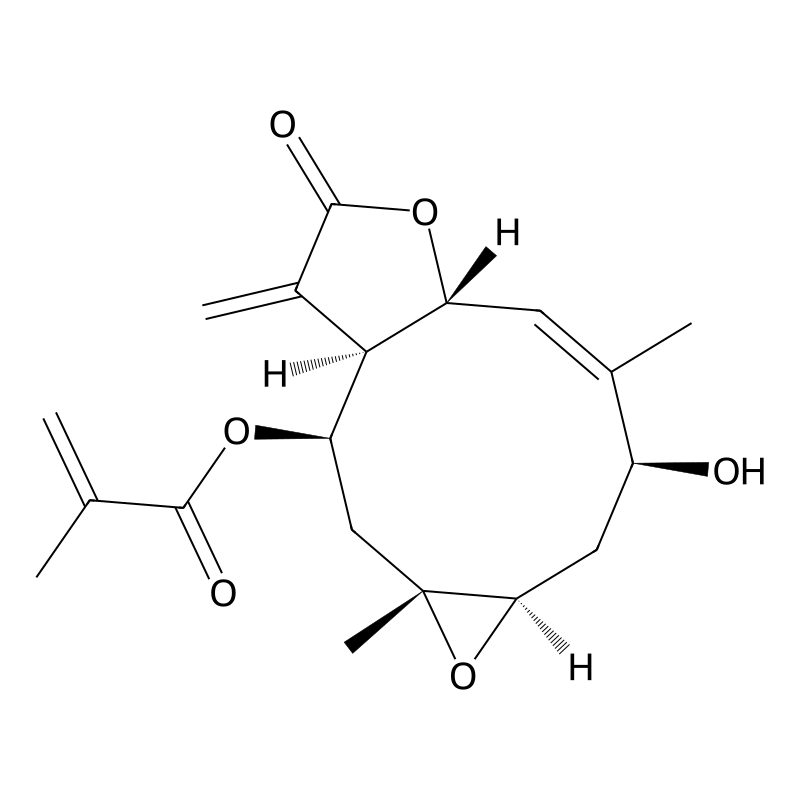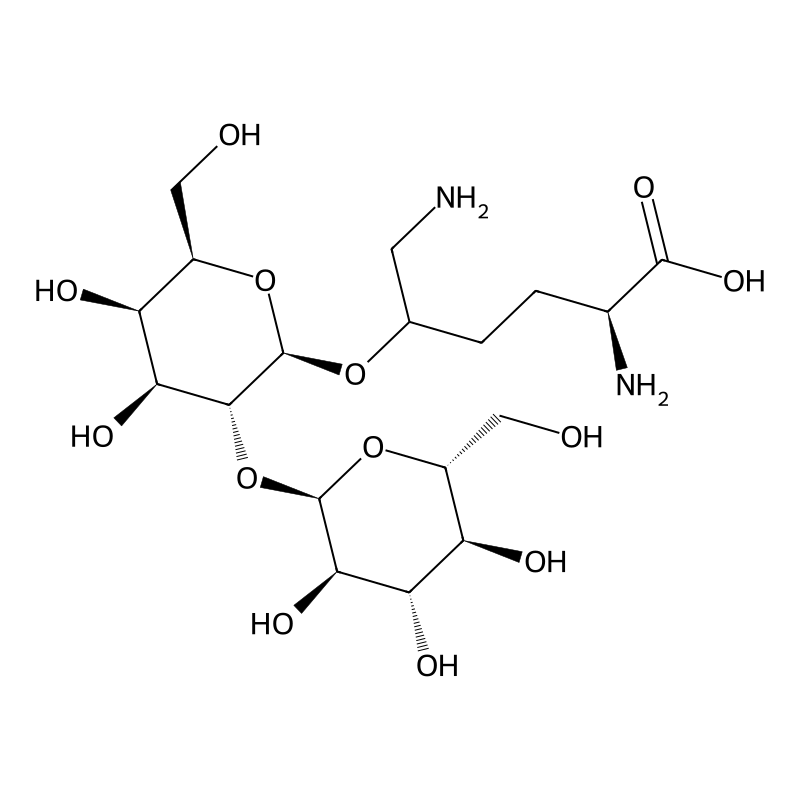1-Fmoc-azetidine-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Peptide Synthesis
Field: Biochemistry
Application: Fmoc amino acid azides are used as coupling agents in peptide synthesis.
Preparation of Stapled Peptides
Field: Medicinal Chemistry
Synthesis of Pyrrolidine Derivatives
Field: Organic Chemistry
Application: ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid is used in the synthesis of pyrrolidine derivatives.
Synthesis of Proline Derivatives
1-Fmoc-azetidine-3-carboxylic acid is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 323.34 g/mol. The compound is notable for its azetidine ring, which is a four-membered saturated heterocyclic structure containing one nitrogen atom. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it useful in various chemical applications, particularly in peptide synthesis .
- Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful for further derivatization.
- Amidation: It can react with amines to form amides, which are crucial in the formation of peptide bonds.
- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the exposure of the amine functional group for subsequent reactions .
Several methods exist for synthesizing 1-Fmoc-azetidine-3-carboxylic acid:
- Azetidine Formation: Starting from appropriate precursors, azetidine can be synthesized through cyclization reactions involving amines and carbonyl compounds.
- Fmoc Protection: The introduction of the Fmoc group is typically achieved through reaction with Fmoc chloride or Fmoc anhydride in the presence of a base.
- Carboxylation: The carboxylic acid functionality can be introduced via methods such as carbon dioxide insertion or using carboxylating agents like phosgene derivatives .
1-Fmoc-azetidine-3-carboxylic acid has several applications:
- Peptide Synthesis: Its role as a building block in solid-phase peptide synthesis allows for the creation of complex peptides with specific functions.
- Antibody-Drug Conjugates: As a linker in ADCs, it facilitates the conjugation of therapeutic agents to antibodies, enhancing targeted therapy in oncology.
- Research Tool: It is used in various biochemical assays and research settings to study protein interactions and modifications .
Interaction studies involving 1-Fmoc-azetidine-3-carboxylic acid focus on its behavior in biological systems and its interactions with other biomolecules. These studies often examine:
- Binding Affinity: Its affinity for specific receptors or enzymes, which can inform on its potential therapeutic uses.
- Metabolic Stability: Understanding how it is metabolized within biological systems helps assess its viability as a drug candidate.
- Toxicity Profiles: Evaluating any cytotoxic effects when used in conjunction with other therapeutic agents .
Several compounds share structural similarities with 1-Fmoc-azetidine-3-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1-Cbz-Azetidine-3-carboxylic acid | 193693-64-0 | 0.85 | Contains a benzyloxycarbonyl (Cbz) protecting group |
| (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | 886510-13-0 | 0.83 | Hydroxy group adds additional reactivity |
| (R)-1-(Fmoc)azetidine-2-carboxylic acid | 374791-02-3 | 0.80 | Different stereochemistry affecting biological activity |
| (S)-1-(Fmoc)azetidine-2-carboxylic acid | 136552-06-2 | 0.80 | Enantiomer with potential differences in activity |
| tert-butyl 3-phenylazetidine-1-carboxylate | 206446-40-4 | 0.75 | Tert-butyl ester provides distinct solubility properties |
These compounds highlight the versatility of azetidine derivatives in medicinal chemistry while showcasing the unique attributes of 1-Fmoc-azetidine-3-carboxylic acid, particularly its application in peptide synthesis and drug development .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








